molecular formula C18H21BO2 B1341837 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912844-88-3

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1341837
M. Wt: 280.2 g/mol
InChI Key: UUMDSELMDKINPL-UHFFFAOYSA-N
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Description

The compound "2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a derivative of 1,3,2-dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various organic synthesis applications. The papers provided discuss several derivatives of 1,3,2-dioxaborolane, which share common structural features such as a boron atom within a five-membered ring, flanked by two oxygen atoms and substituted with various organic groups.

Synthesis Analysis

The synthesis of 1,3,2-dioxaborolane derivatives is often achieved through reactions involving boronic esters or boronic acids with appropriate reagents. For instance, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was performed using rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, which was synthesized from trimethylsilylpropyne, isopropyl pinacol borate, and n-butyllithium, highlighting the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of 1,3,2-dioxaborolane derivatives are characterized by X-ray diffraction studies, which reveal the spatial arrangement of atoms within the molecules. For example, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to crystallize in the monoclinic space group with no significant intramolecular or intermolecular interactions involving the Lewis acidic boron atom . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed a tetracoordinated boron atom, indicating the molecule as an inner trioxoammoniumborate .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborolane derivatives is influenced by the substituents attached to the boron atom. For instance, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, demonstrating the relative migratory aptitude of the substituents . Additionally, the differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group in various derivatives can affect their chemical reactivity, as observed in the comparison between different pyridin-2-ylboron derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives are closely related to their molecular structure. The solid-state and solution conformational analyses of tartrate-derived 1,3,2-dioxaborolanes provide insights into their conformational preferences, which can influence their reactivity in chemical reactions . The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis of lignins demonstrates the utility of these compounds in analytical chemistry .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Inhibitory Activity : The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, including similar compounds, has been explored. These compounds were evaluated for their inhibitory activity against serine proteases like thrombin. Studies in both solid state and solution revealed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

  • Crystal Structure Analysis : Investigations into the molecular and crystal structures of certain derivatives, such as 4,4,5,5-Tetra­methyl-2-[(Z)-1-(3-methyl­phenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, provide insights into their conformations and intermolecular interactions. For example, the dioxaborolane ring's mean plane is inclined to the 3-methylphenyl ring by a significant angle, indicating a specific molecular orientation (Li & Wang, 2016).

  • Density Functional Theory (DFT) Analysis : Further DFT studies have been conducted on similar compounds, offering a deeper understanding of their molecular electrostatic potential and frontier molecular orbitals. These studies reveal various physicochemical properties of the compounds, aligning the DFT-optimized structures with X-ray diffraction data (Huang et al., 2021).

Applications in Polymer Synthesis and Material Science

  • Polymer Synthesis : Synthesis of pinacolylboronate-substituted stilbenes and their application in producing boron-capped polyenes demonstrate the potential of these compounds in creating new materials for technologies like Liquid Crystal Displays (LCDs). Biological testing of these compounds is ongoing to explore their therapeutic potential for Neurodegenerative diseases (Das et al., 2015).

  • Enhanced Brightness in Nanoparticles : The use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in the synthesis of nanoparticles for improved brightness and emission tuning has been explored. Such applications are crucial in the development of new materials with specific optical properties, potentially useful in various technological applications (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDSELMDKINPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591682
Record name 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

912844-88-3
Record name 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Z Zhang, J Wen, M Wang, CG Yan, Z Shi - Green Synthesis and Catalysis, 2021 - Elsevier
An efficient method for the synthesis of deuterated homologation of boronate esters was developed. This discovery uses robust deuterated agent 5-(methyl-d 3 )-5H-dibenzo[b,d]…
J Xie, X Si, S Gu, M Wang, J Shen, H Li… - Journal of medicinal …, 2017 - ACS Publications
SHP2, a cytoplasmic protein-tyrosine phosphatase encoded by the PTPN11 gene, is involved in multiple cell signaling processes including Ras/MAPK and Hippo/YAP pathways. SHP2 …
Number of citations: 102 0-pubs-acs-org.brum.beds.ac.uk
W Pein - 2021 - deepblue.lib.umich.edu
The invention of transition-metal catalyzed cross-coupling reactions has fundamentally changed how chemists approach the synthesis of small molecules. Moreover, the ability to …
Number of citations: 0 deepblue.lib.umich.edu
G Li, NA Meanwell, MR Krystal… - Journal of Medicinal …, 2020 - ACS Publications
The standard of care for HIV-1 infection, highly active antiretroviral therapy (HAART), combines two or more drugs from at least two classes. Even with the success of HAART, new drugs …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
Z Wang - 2019 - ousar.lib.okayama-u.ac.jp
Taking into account the growing concerns on the environmental and sustainable events of our society, carboxylic acids and their derivatives as aromatic feedstock alternatives are in …
Number of citations: 4 ousar.lib.okayama-u.ac.jp

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